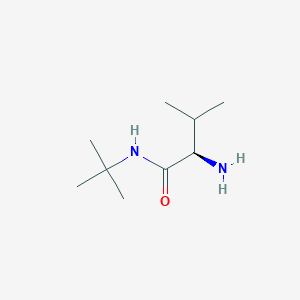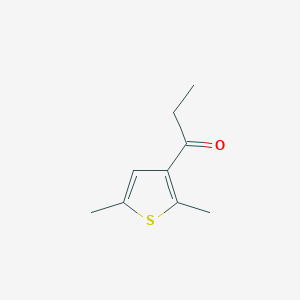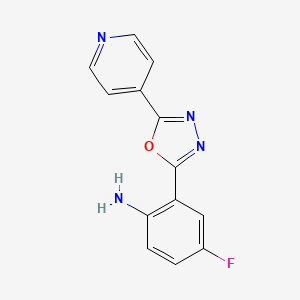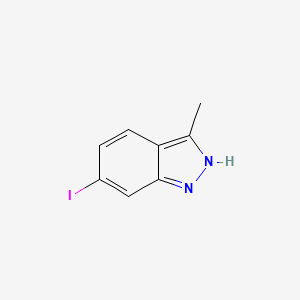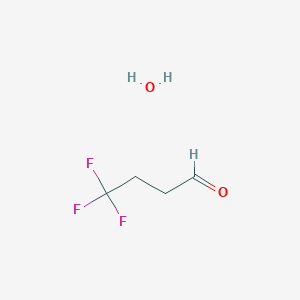
4,4,4-Trifluorobutanal hydrate
描述
4,4,4-Trifluorobutanal hydrate, also known as 4,4,4-Trifluorobutyraldehyde hydrate, is a chemical compound with the molecular formula C4H7F3O2. It is a hydrate form of 4,4,4-Trifluorobutanal, where water molecules are associated with the aldehyde. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 4,4,4-Trifluorobutanal involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to form 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield 4,4,4-Trifluorobutanal .
Another method involves using 2-bromoethanol as a raw material. The alcoholic hydroxyl group is protected with 3,4-dihydro pyrans, followed by the preparation of a Grignard reagent. This reagent undergoes a coupling reaction with 2,2,2-trifluoro ethyl methanesulfonates, and the final product, 4,4,4-Trifluorobutanal, is obtained by deprotection .
Industrial Production Methods
Industrial production methods for 4,4,4-Trifluorobutanal hydrate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions
4,4,4-Trifluorobutanal hydrate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4,4,4-Trifluorobutyric acid.
Reduction: 4,4,4-Trifluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4,4-Trifluorobutanal hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways involving aldehydes.
Medicine: The compound’s derivatives are explored for their potential as pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
作用机制
The mechanism of action of 4,4,4-Trifluorobutanal hydrate involves its reactivity as an aldehyde. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-carbon or carbon-heteroatom bonds. The compound can also form hydrogen bonds due to the presence of the hydrate water molecules, influencing its interactions with other molecules .
相似化合物的比较
Similar Compounds
4,4,4-Trifluorobutanol: A reduction product of 4,4,4-Trifluorobutanal.
4,4,4-Trifluorobutyric acid: An oxidation product of 4,4,4-Trifluorobutanal.
4,4,4-Trifluoro-1-butanol: A similar compound with a hydroxyl group instead of an aldehyde group.
Uniqueness
4,4,4-Trifluorobutanal hydrate is unique due to its aldehyde functionality combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various applications. The hydrate form also influences its physical properties and reactivity compared to the anhydrous form.
属性
IUPAC Name |
4,4,4-trifluorobutanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O.H2O/c5-4(6,7)2-1-3-8;/h3H,1-2H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOELFLCVNBHANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448773-75-8 | |
| Record name | 4,4,4-Trifluorobutanal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


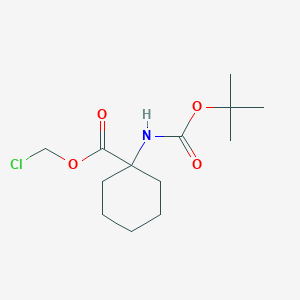
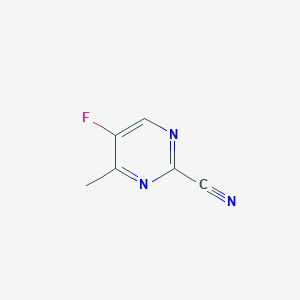
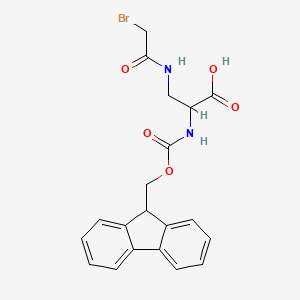
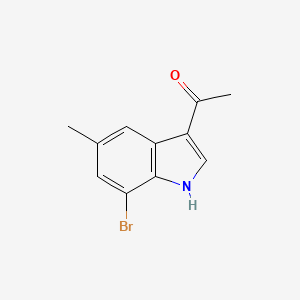
![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)
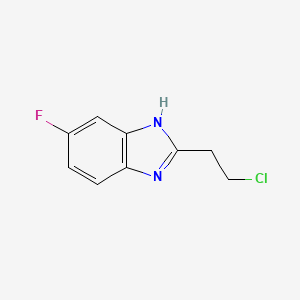
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1449997.png)
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1449999.png)
![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)
![1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)
